1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a tricyclic system containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . The resulting intermediate is further modified through various substitution reactions to introduce the desired functional groups .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms, using alkyl or aryl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation and disrupt cell membrane integrity . The compound’s enzyme inhibitory activity is due to its binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one include:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A simpler analog with similar structural features but lacking the tricyclic system
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Another related compound with an acetamide group instead of the tricyclic system.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties not observed in simpler analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-13(11-4-5-14-15(8-11)24-7-6-23-14)9-25-18-17-12-2-1-3-16(12)26-19(17)21-10-20-18/h4-5,8,10H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMFBHQIOKYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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